molecular formula C23H20ClF3N2O3S B11624999 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11624999
M. Wt: 496.9 g/mol
InChI Key: FGBAXFQUTNCAQN-UHFFFAOYSA-N
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Description

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group, a trifluoromethyl group, and a benzenesulfonamido group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride to form the benzenesulfonamido intermediate. This intermediate is then reacted with 2,4-dimethylphenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)phenylacetic acid
  • 2-Fluoro-5-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide exhibits unique properties due to the presence of both the benzenesulfonamido and acetamide groups

Properties

Molecular Formula

C23H20ClF3N2O3S

Molecular Weight

496.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20ClF3N2O3S/c1-15-8-11-20(16(2)12-15)28-22(30)14-29(33(31,32)18-6-4-3-5-7-18)21-13-17(23(25,26)27)9-10-19(21)24/h3-13H,14H2,1-2H3,(H,28,30)

InChI Key

FGBAXFQUTNCAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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